molecular formula C13H28N2O B8387313 N'-hydroxyltridecanimidamide

N'-hydroxyltridecanimidamide

Cat. No.: B8387313
M. Wt: 228.37 g/mol
InChI Key: CVJFODWFBYEBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxyltridecanimidamide is a hydroxyamidine derivative characterized by a 13-carbon alkyl chain (tridecyl group) and a hydroxyl-substituted amidine functional group. Structurally, it belongs to the class of fatty acid amidines, where the amidine group (-C(=NH)-NH-OH) is modified with a hydroxyl moiety.

Properties

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N'-hydroxytridecanimidamide

InChI

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15-16/h16H,2-12H2,1H3,(H2,14,15)

InChI Key

CVJFODWFBYEBJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N'-hydroxyltridecanimidamide, differing primarily in carbon chain length, substituents, or functional groups:

Compound Name Molecular Formula CAS Number Key Features Hazards/Regulatory Notes
Tridecanamide C₁₃H₂₇NO 34778-57-9 13-carbon amide; lacks hydroxyl and amidine groups H413: Chronic aquatic toxicity
N-Hydroxyoctanamide C₈H₁₇NO₂ 7377-03-9 8-carbon chain with hydroxyl and amide groups Limited safety data; research use only
2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide C₉H₁₁N₃O 57076-10-5 Aromatic substituent; dimethylamino group Requires handling precautions (no specific hazards listed)
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide C₈H₁₀N₂O₂ 635702-23-7 Hydroxymethyl aromatic substituent No hazard data; likely research-grade

Key Comparative Insights

Chain Length and Hydrophobicity :

  • This compound’s 13-carbon chain confers higher hydrophobicity compared to shorter-chain analogs like N-Hydroxyoctanamide (C8). This property may influence its solubility and bioavailability .
  • Environmental hazards (e.g., H413 for Tridecanamide) suggest that longer alkyl chains may persist in aquatic ecosystems, necessitating careful disposal .

Functional Group Reactivity: Hydroxyamidines (e.g., 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide) exhibit chelating properties due to the hydroxyl and amidine groups, which can bind metal ions. This reactivity is critical in catalysis or pharmaceutical applications .

Synthetic Challenges :

  • Synthesis of hydroxyamidines often involves condensation of nitriles with hydroxylamine or functional group interconversion. For example, N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide may be synthesized via amidoxime intermediates .
  • Longer alkyl chains (e.g., C13) may introduce steric hindrance, complicating purification compared to shorter-chain analogs .

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